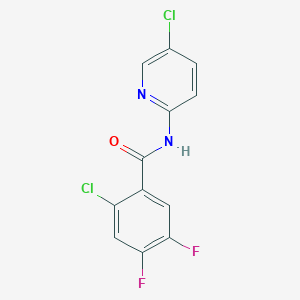![molecular formula C13H8FN3O B5354923 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5354923.png)
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine
描述
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that has been studied extensively in the field of medicinal chemistry. It belongs to the class of oxadiazole derivatives and has shown potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine is not fully understood. However, it has been proposed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases. For example, the compound has been found to inhibit the activity of matrix metalloproteinases (MMPs) which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to modulate various signaling pathways and enzymes that are involved in the regulation of cell growth, differentiation, and survival. Additionally, the compound has been found to have antioxidant properties which can help protect cells from oxidative stress.
实验室实验的优点和局限性
The advantages of using 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine in lab experiments include its potent activity against various diseases, its ability to modulate multiple signaling pathways, and its antioxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of more potent derivatives of the compound for use as therapeutic agents.
3. Investigation of the compound's potential as a diagnostic tool for various diseases.
4. Studies to determine the pharmacokinetics and pharmacodynamics of the compound in vivo.
5. Investigation of the compound's potential as a chemopreventive agent for cancer.
6. Studies to determine the compound's potential for use in combination therapies.
7. Investigation of the compound's potential as a neuroprotective agent for neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for various diseases. Its potent activity against cancer, neurodegenerative diseases, and inflammation make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to develop more potent derivatives for use as therapeutic agents.
科学研究应用
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. The compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of beta-amyloid protein. Additionally, the compound has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-(4-fluorophenyl)-5-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJHMLOOBFGZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-ethyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5354850.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5354864.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5354875.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5354877.png)
![1-acetyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5354881.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B5354889.png)
![4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]phenyl nicotinate](/img/structure/B5354895.png)
![2-[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5354901.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5354910.png)
![N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B5354913.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide](/img/structure/B5354918.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5354931.png)

![5-fluoro-2-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B5354944.png)
